molecular formula C11H15NO B1306596 2-(Piperidin-1-yl)phenol CAS No. 65195-20-2

2-(Piperidin-1-yl)phenol

Cat. No. B1306596
CAS RN: 65195-20-2
M. Wt: 177.24 g/mol
InChI Key: OXELIFPFCCGAJX-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)phenol is a chemical compound that belongs to the class of alkylaminophenols. It is characterized by the presence of a piperidine ring attached to a phenol moiety. This structural feature is significant as it is often found in compounds with biological activity, and thus, it is of interest in the synthesis of potential therapeutic agents.

Synthesis Analysis

The synthesis of related piperidine compounds has been explored in several studies. For instance, halogenated 4-(phenoxymethyl)piperidines were synthesized as potential σ receptor ligands, with various substituents affecting their affinity and selectivity . Another study reported the synthesis of oligo-2-[(pyridine-3-yl-methylene)amino]phenol through oxidative polycondensation, indicating the versatility of phenol derivatives in forming polymers . Additionally, a one-step synthesis of piperidin-2-yl flavonoid alkaloids via a phenolic Mannich reaction demonstrates the reactivity of phenolic compounds with cyclic imines .

Molecular Structure Analysis

The molecular structure of 2-(Piperidin-1-yl)phenol derivatives has been characterized using various spectroscopic techniques. For example, the cooperative hydrogen bond between piperidine-ethanol and 2,6-dichloro-4-nitrophenol was studied, revealing insights into the hydrogen bonding interactions of piperidine derivatives . Similarly, the structural analysis of 2-(naphthalen-1-yl (piperidin-1-yl) methyl)phenol was carried out using FT-IR, NMR, and UV-Vis spectroscopy, supported by theoretical calculations .

Chemical Reactions Analysis

The reactivity of piperidine phenol derivatives in chemical reactions has been investigated. The electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives showed unique regioselectivity, leading to the synthesis of highly conjugated bisindolyl-p-quinone derivatives . Additionally, the evaluation of 2-(piperidine-1-yl)-ethyl as a protecting group for phenols demonstrated its stability under various conditions and its deprotection via Cope elimination or mild Lewis acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine phenol derivatives have been studied extensively. The thermal stability of oligomer and monomer/oligomer-metal complexes of 2-[(pyridine-3-yl-methylene)amino]phenol was investigated, showing resistance to thermal decomposition . Spectroscopic studies of 1-piperidineacetic acid complexes with phenols provided insights into the prototropic equilibrium and the influence of phenol's acidity on complex formation . Theoretical studies on the electronic and structural properties, including HOMO-LUMO energies and electrostatic potential, further complement the understanding of these compounds' properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Analysis : 2-(naphthalen-1-yl (piperidin-1-yl) methyl) phenol, a related compound of 2-(Piperidin-1-yl)phenol, has been synthesized using the Petasis reaction. This compound, characterized through techniques like FT-IR, NMR, and UV-Vis spectroscopy, exhibits high antioxidant properties, suggesting potential biological activity. Theoretical data from DFT and HF methods support the experimental analysis (Ulaş, 2020).

Applications in Corrosion Inhibition

  • Corrosion Inhibition : Benzimidazole derivatives, including 2-(piperidine-1-yl)phenol variants, have shown significant inhibitive action against corrosion in metals like N80 steel in acidic environments. Techniques like electrochemical impedance spectroscopy and potentiodynamic polarization demonstrate their effectiveness as mixed-type inhibitors (Yadav et al., 2016).

Chemical Properties and Synthesis Techniques

  • Chemical Properties and Synthesis : Various studies have explored the synthesis and properties of 2-(piperidin-1-yl)phenol derivatives. For instance, efficient one-step synthesis methods for similar compounds, like piperidin-2-yl flavonoid alkaloids, have been developed. These methods involve regioselective phenolic Mannich reactions, indicating the compound's versatility in chemical synthesis (Nguyen et al., 2011).

Potential in Drug Development

  • Drug Development : The structure and activity of 2-(piperidin-1-yl)phenol and its derivatives have been a subject of interest in the development of new drugs. For example, a study focusing on the protective properties of the 2-(piperidine-1-yl)-ethyl (PIP) group for phenols under various conditions suggests its utility in drug formulation (Norén, 2021).

Radiation-Induced Studies

  • Radiation Effects : Research on radiation-induced effects on 2-(piperidin-1-ylmethyl)phenol single crystals helps understand the compound's behavior under high-energy conditions, relevant for materials science and radiation chemistry (Usta et al., 2016).

Safety And Hazards

While specific safety and hazard information for “2-(Piperidin-1-yl)phenol” is not available, general precautions for handling similar compounds include avoiding dust formation, inhalation of vapour or mist, and contact with skin and eyes . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Piperidine derivatives, including “2-(Piperidin-1-yl)phenol”, continue to be a focus of research due to their importance in drug design . Future directions may include the development of more efficient synthesis methods, further exploration of their pharmacological applications, and the discovery of potential drugs containing the piperidine moiety .

properties

IUPAC Name

2-piperidin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h2-3,6-7,13H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXELIFPFCCGAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390776
Record name 2-piperidinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-yl)phenol

CAS RN

65195-20-2
Record name 2-(1-Piperidinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65195-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-piperidinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Vimala, SS Mary, A Irfan, S Muthu - Journal of Molecular Liquids, 2023 - Elsevier
Vibrational analysis and skeletal parameter were computed using B3LYP method. The stabilization energy of 2PYP was computed. The charge excitation, hole – electron distribution …
Number of citations: 2 www.sciencedirect.com
B Barut, CÖ Yalçın, Ü Demirbaş, HT Akçay… - Journal of Molecular …, 2020 - Elsevier
In this study, peripherally and non-peripherally tetra substituted water soluble zinc(II) phthalocyanines (5a and 5b) were synthesized and characterized. Their photochemical and ct-DNA …
Number of citations: 10 www.sciencedirect.com
F Abdellaoui, C Youssef, H Ben Ammar, T Roisnel… - ACS …, 2016 - ACS Publications
We report herein, a very simple catalytic system for the direct arylation of benzoxazole and benzothiazole derivatives at C7 position, namely, phosphine-free PdCl 2 associated with …
Number of citations: 32 pubs.acs.org
L Jia, S Gao, J Xie, M Luo - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
A novel iron‐catalyzed direct alkylamination reaction of phenols has been achieved with O‐benzoyl‐N‐alkylhydroxylamines as aminating agents. This protocol provides a facile access …
Number of citations: 14 onlinelibrary.wiley.com
KB Gangurde, VA Adole, DS Ghotekar - Results in Chemistry, 2023 - Elsevier
In this paper, we describe the synthesis of a novel (E)-5-(1-(2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazineylidene)ethyl)-2,4-dimethylthiazole (DCPTHT) via multicomponent reaction …
Number of citations: 0 www.sciencedirect.com

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